Tie2 kinase inhibitor 3

Description

Role of Tie2 Receptor Tyrosine Kinase in Vascular Biology and Pathophysiology

The Tie2 receptor, a tyrosine kinase expressed predominantly on endothelial cells, is a central component of a signaling pathway crucial for the formation and maintenance of blood vessels. ahajournals.orgum.es This pathway, often working in concert with the vascular endothelial growth factor (VEGF) system, plays a vital role in the later stages of angiogenesis, including vessel assembly, stability, and maturation. nih.gov

The primary ligands for Tie2 are the angiopoietins, notably Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2). ahajournals.org Ang1 typically acts as an agonist, activating Tie2 to promote vascular quiescence and stability. ahajournals.orgnih.gov This activation is essential for maintaining the integrity of the vasculature, preventing leakage, and suppressing inflammation. nih.govnih.gov

In contrast, Ang2 often functions as a context-dependent antagonist, competing with Ang1 and inhibiting Tie2 signaling. ahajournals.orgjci.org This antagonism can lead to vascular destabilization, making the vessels more responsive to pro-angiogenic signals from factors like VEGF. ahajournals.orgmdpi.com The balance between Ang1 and Ang2 signaling through Tie2 is therefore critical in switching between a quiescent, stable vasculature and an active, remodeling state. ahajournals.org

Dysregulation of the Angiopoietin-Tie2 pathway is a hallmark of numerous diseases. In cancer, for instance, increased Ang2 expression is often observed, contributing to tumor angiogenesis and providing the necessary blood supply for tumor growth. nih.govmdpi.com The pathway is also implicated in inflammatory conditions where vascular leakage is a key feature. nih.govnih.gov Furthermore, Tie2 is not only found on endothelial cells but has also been identified on other cell types within the tumor microenvironment, such as certain macrophages, and on some tumor cells themselves, suggesting a broader role in cancer pathology. um.esmdpi.com

Significance of Tie2 Kinase Inhibition in Modulating Biological Processes

Given the pivotal role of Tie2 signaling in both normal and pathological vascular processes, the ability to inhibit its kinase activity is a powerful research tool. Small molecule inhibitors that block the ATP-binding site of the Tie2 kinase domain prevent its phosphorylation and subsequent downstream signaling. medchemexpress.com This inhibition allows researchers to study the specific consequences of blocking this pathway in various biological contexts.

In the field of oncology research, Tie2 kinase inhibitors are used to investigate the effects of disrupting tumor angiogenesis. medchemexpress.comacs.org By inhibiting Tie2, researchers can explore how blocking vessel maturation and stability affects tumor growth and metastasis. mdpi.commedchemexpress.com These studies are crucial for understanding the mechanisms of resistance to anti-angiogenic therapies that target other pathways, such as the VEGF pathway. mdpi.com

Beyond cancer, Tie2 inhibition is valuable for studying inflammatory diseases characterized by vascular leakage. nih.govnih.gov By blocking the stabilizing signals of Tie2, researchers can model and investigate the molecular mechanisms that lead to increased vascular permeability. This has implications for understanding conditions like sepsis and acute respiratory distress syndrome. nih.govnih.gov The development of selective Tie2 kinase inhibitors has been instrumental in dissecting the specific contributions of this pathway from other signaling networks involved in angiogenesis and inflammation. acs.orgaacrjournals.org

Overview of Tie2 Kinase Inhibitor 3 as a Research Compound

This compound, also referred to as compound 63 in some literature, is a potent and orally active small molecule developed for research purposes. medchemexpress.comacs.org It functions as a competitive inhibitor at the ATP-binding site of the Tie2 kinase, thereby blocking its phosphorylation and signaling cascade. medchemexpress.com This compound has demonstrated significant selectivity for Tie2 over other kinases, which is a critical feature for a research tool aimed at studying a specific pathway. acs.org

Research findings have highlighted the utility of this compound in preclinical models. It has been shown to effectively inhibit Tie2 phosphorylation in vivo. acs.org The primary application of this compound in research is to investigate the biological consequences of Tie2 inhibition, particularly in the context of tumor angiogenesis. medchemexpress.com By affecting the stability and maturity of blood vessels within tumors, it serves as a valuable tool for studying the regulation of tumor growth. medchemexpress.com

Biochemical and In Vitro Activity of this compound

| Parameter | Value | Reference |

|---|---|---|

| Target | Tie2 Kinase | medchemexpress.com |

| IC50 | 30 nM | medchemexpress.com |

| Mechanism of Action | Competes with ATP binding site of Tie2 kinase | medchemexpress.com |

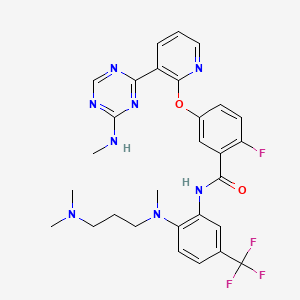

Structure

3D Structure

Propriétés

Formule moléculaire |

C29H30F4N8O2 |

|---|---|

Poids moléculaire |

598.6 g/mol |

Nom IUPAC |

N-[2-[3-(dimethylamino)propyl-methylamino]-5-(trifluoromethyl)phenyl]-2-fluoro-5-[3-[4-(methylamino)-1,3,5-triazin-2-yl]pyridin-2-yl]oxybenzamide |

InChI |

InChI=1S/C29H30F4N8O2/c1-34-28-37-17-36-25(39-28)20-7-5-12-35-27(20)43-19-9-10-22(30)21(16-19)26(42)38-23-15-18(29(31,32)33)8-11-24(23)41(4)14-6-13-40(2)3/h5,7-12,15-17H,6,13-14H2,1-4H3,(H,38,42)(H,34,36,37,39) |

Clé InChI |

HHKGVQGXRGQBBA-UHFFFAOYSA-N |

SMILES |

CNC1=NC=NC(=N1)C2=C(N=CC=C2)OC3=CC(=C(C=C3)F)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)N(C)CCCN(C)C |

SMILES canonique |

CNC1=NC=NC(=N1)C2=C(N=CC=C2)OC3=CC(=C(C=C3)F)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)N(C)CCCN(C)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2-MT 63; 2-MT-63; 2-MT63; 2MT 63; 2MT-63; 2MT63; |

Origine du produit |

United States |

Molecular and Biochemical Characterization of Tie2 Kinase Inhibitor 3

Mechanism of Tie2 Kinase Inhibition

The inhibitory action of Tie2 kinase inhibitor 3 is primarily achieved through direct interaction with the kinase domain of the Tie2 receptor, leading to the suppression of its signaling functions. This process involves competitive binding at the ATP pocket and subsequent disruption of the receptor's ability to autophosphorylate.

Competitive Binding at the ATP Site

This compound functions as an ATP-competitive inhibitor. medchemexpress.com Like other kinase inhibitors of this class, it is designed to fit into the ATP-binding pocket of the Tie2 kinase domain. nih.govmedchemexpress.com By occupying this site, it directly competes with adenosine (B11128) triphosphate (ATP), the phosphate (B84403) donor required for kinase activity. medchemexpress.commedchemexpress.com This competitive binding action effectively blocks the enzyme from catalyzing the transfer of a phosphate group to its substrates, thereby halting the downstream signaling cascade. medchemexpress.com

Disruption of Tie2 Autophosphorylation

A critical step in the activation of receptor tyrosine kinases like Tie2 is ligand-induced autophosphorylation. researchgate.net This process, where the kinase phosphorylates itself on specific tyrosine residues, is essential for the full activation of the enzyme and the recruitment of downstream signaling proteins. researchgate.netedelris.com this compound has been shown to potently inhibit this autophosphorylation of the Tie2 receptor. medchemexpress.comacs.org By preventing this initial activation step, the inhibitor effectively shuts down the entire signaling pathway mediated by Tie2, which in turn can impact the stability and maturation of blood vessels. medchemexpress.com Research demonstrates that inhibiting Tie2 phosphorylation is a key therapeutic strategy for regulating angiogenesis. acs.org

Enzymatic Potency and Selectivity Profile of Tie2 Kinase Inhibitors

The effectiveness of a kinase inhibitor is defined by its potency towards its intended target and its selectivity over other related kinases to minimize off-target effects.

Tie2 Kinase Activity Inhibition (e.g., IC50 values)

This compound is a potent inhibitor of the Tie2 kinase. medchemexpress.com Its potency is quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Compound | Target Kinase | IC50 Value |

|---|---|---|

| This compound (compound 63) | Tie2 | 30 nM medchemexpress.com |

Selectivity against Related Kinases

The development of this compound aimed for selectivity over other kinases, particularly those also involved in angiogenesis like VEGFR2 (also known as KDR). rcsb.orgacs.org The lead optimization that resulted in this compound (compound 63) reportedly yielded a compound with greater than 30-fold selectivity over a panel of other kinases. rcsb.orgacs.org This indicates a significantly lower potency against those off-target kinases. While specific IC50 values against a broad panel are not fully detailed in the available literature, its selectivity over VEGFR2/KDR was a key objective of its design. rcsb.org

| Kinase Target | IC50 Value | Selectivity vs. Tie2 |

|---|---|---|

| p38 | Data not available in provided sources | Data not available in provided sources |

| VEGFR2 (KDR) | >900 nM (inferred) | >30-fold rcsb.orgacs.org |

| VEGFR3 | Data not available in provided sources | Data not available in provided sources |

| PDGFRβ | Data not available in provided sources | Data not available in provided sources |

| TRKA | Data not available in provided sources | Data not available in provided sources |

| TRKB | Data not available in provided sources | Data not available in provided sources |

| TRKC | Data not available in provided sources | Data not available in provided sources |

| BCR-ABL | Data not available in provided sources | Data not available in provided sources |

| FLT3 | Data not available in provided sources | Data not available in provided sources |

| c-Met | Data not available in provided sources | Data not available in provided sources |

| Ron | Data not available in provided sources | Data not available in provided sources |

| c-kit | Data not available in provided sources | Data not available in provided sources |

In Vitro Cellular Pharmacology and Biological Activity

General assertions suggest that "Tie2 kinase inhibitor 3" impacts several aspects of endothelial cell function by inhibiting Tie2 phosphorylation and signaling. The Tie2 pathway is crucial for regulating endothelial cell survival, proliferation, migration, and the stability of blood vessels. However, specific quantitative data from in vitro studies on this particular inhibitor are not readily found.

Modulation of Endothelial Cell Survival and Proliferation

While the inhibition of the Tie2 pathway is generally linked to the regulation of endothelial cell survival and proliferation, specific studies quantifying the effect of "this compound" on these processes are not available in the public domain.

Impact on Endothelial Cell Migration and Invasion

Similarly, detailed experimental data from assays such as transwell migration or invasion assays for "this compound" are not described in the available literature.

Influence on Endothelial Tube Formation

It is generally understood that inhibitors of the Tie2 pathway can disrupt the formation of capillary-like structures by endothelial cells in vitro. However, specific data from tube formation assays using "this compound" are not publicly documented.

Disruption of Downstream Signal Transduction (e.g., PI3K/Akt, MAPK/ERK)

The Tie2 receptor tyrosine kinase, upon activation by its angiopoietin ligands, initiates downstream signaling through pathways including the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation. While it is expected that "this compound" would disrupt these signaling cascades, specific experimental evidence, such as Western blot analyses showing reduced phosphorylation of Akt or ERK in endothelial cells treated with this inhibitor, is not available in the reviewed literature.

Regulation of Vascular Permeability and Endothelial Integrity

A key function of the Tie2 signaling pathway is the maintenance of vascular stability and endothelial barrier integrity. Inhibition of this pathway can lead to increased vascular permeability. However, in vitro studies quantifying the specific effects of "this compound" on endothelial permeability, for instance, through measurements of transendothelial electrical resistance (TEER) or tracer flux assays, are not reported in the public domain.

Interactions with the Tumor Microenvironment Components

The interaction between tumor cells and endothelial cells is a critical aspect of tumor angiogenesis. While targeting the Tie2 pathway is a strategy to disrupt these interactions, specific in vitro co-culture studies investigating the effects of "this compound" on the interplay between tumor cells and endothelial cells are not described in the available literature.

Modulation of Tie2-Expressing Macrophages (TEMs)

Tie2-expressing macrophages (TEMs) are a distinct subpopulation of myeloid cells that express the Tie2 receptor tyrosine kinase and are known to play a significant role in tumor progression. ashpublications.orgmdpi.com These cells are recruited to the tumor microenvironment where they contribute to the formation of new blood vessels (angiogenesis) and tumor cell dissemination. ashpublications.orgmdpi.comnih.gov The angiopoietin/Tie2 signaling axis is crucial for the pro-angiogenic and pro-metastatic functions of these macrophages. mdpi.comnih.gov

Inhibition of Tie2 signaling on TEMs is a key therapeutic strategy. mdpi.com Studies on other Tie2 inhibitors have shown that blocking this pathway can impede the ability of TEMs to support angiogenesis. nih.govnih.gov For instance, the selective Tie2 inhibitor rebastinib (B1684436) has been shown to inhibit the function of Tie2-high macrophages in preclinical cancer models. nih.govaacrjournals.org While this compound was developed as a potent and selective tool to investigate the therapeutic effects of blocking Tie2 signaling acs.org, specific published studies detailing its direct modulatory effects on the phenotype, cytokine profile, or pro-angiogenic activity of TEMs are not available. However, as a potent inhibitor of the Tie2 kinase medchemexpress.com, it is designed to interfere with such pathological functions driven by these cells.

Effects on Tumor Cell Behavior (e.g., viability, proliferation, immunogenic modulation, sensitivity to cytotoxic agents)

The impact of inhibiting the Tie2 pathway extends beyond angiogenesis to directly influence the behavior of tumor cells.

Viability and Proliferation: The development of this compound focused on creating a selective and orally active inhibitor to assess the role of Tie2 signaling, particularly in angiogenesis. acs.org Research using other Tie2 inhibitors, specifically the angiopoietin-sequestering peptibodies mL4-3 and L1-7(N), demonstrated that blocking the Tie2 pathway did not directly alter the viability or proliferation of human breast, ovarian, and prostate cancer cell lines in vitro. nih.govbmj.com These findings suggest that the therapeutic benefit of targeting this pathway may not stem from direct cytotoxicity. bmj.com Specific data on the effects of this compound on tumor cell viability and proliferation has not been detailed in available research.

Immunogenic Modulation and Sensitivity to Cytotoxic Agents: A significant finding in the study of Tie2 inhibition is its capacity for "immunogenic modulation," which can render tumor cells more susceptible to the immune system. nih.govnih.gov Studies involving the inhibitors mL4-3 and L1-7(N) showed that while not directly cytotoxic, they markedly altered the tumor cell phenotype, making them significantly more sensitive to killing by antigen-specific cytotoxic T lymphocytes (CTLs). nih.govbmj.com This increased sensitivity was mechanistically linked to the upregulation of Intercellular Adhesion Molecule-1 (ICAM-1) on the tumor cell surface. nih.gov These results provide a strong rationale for combining Tie2 pathway inhibitors with cancer immunotherapies. nih.govnih.gov Furthermore, research on other Tie2 inhibitors has indicated that their use can increase tumor cell death in response to certain cytotoxic agents like TNFα. jcancer.org However, investigations specifically examining the potential of this compound to induce these immunomodulatory effects or to sensitize tumor cells to cytotoxic agents have not been reported.

Compound Information Table

| Compound Name | Other Names/Synonyms |

| This compound | Compound 63, CHEMBL373882 |

| Rebastinib | DCC-2036 |

| Trebananib | AMG-386 |

| Paclitaxel (B517696) | |

| Eribulin (B193375) | |

| TNFα | Tumor Necrosis Factor-alpha |

Biochemical Profile of this compound

The following table summarizes the reported biochemical potency and selectivity of this compound (Compound 63).

| Target | Activity (IC₅₀) | Selectivity | Reference |

|---|---|---|---|

| Tie-2 Kinase | 30 nM | >30-fold selectivity over a panel of other kinases | acs.orgmedchemexpress.com |

Pre Clinical Investigation in Advanced Biological Systems

Angiogenesis Modulation in Experimental Models (e.g., Matrigel neovascularization assay)

The direct impact of Tie2 kinase inhibition on the formation of new blood vessels has been evaluated in established in vitro models. In a Matrigel neovascularization assay, a standard method for assessing angiogenesis, a Tie2 kinase inhibitor demonstrated the ability to reduce the formation of capillary-like structures by endothelial cells. nih.gov This inhibition of phosphorylation and signaling of the Tie-2 receptor interferes with the stability and maturation of blood vessels, which is crucial for tumor angiogenesis. nih.gov By blocking the ATP-binding site of the Tie2 kinase, these inhibitors disrupt downstream signaling pathways essential for endothelial cell proliferation and survival, thereby altering angiogenesis and the structural integrity of blood vessels. researchgate.net

Table 1: Angiogenesis Modulation by Tie2 Kinase Inhibition

| Experimental Model | Key Finding | Reference |

|---|---|---|

| Matrigel Neovascularization Assay | Reduced formation of new blood vessels. | nih.gov |

Impact on Tumor Growth in Xenograft Models

The anti-angiogenic activity of Tie2 kinase inhibitors has been translated into assessments of their anti-tumor efficacy in a variety of preclinical cancer models.

In the MOPC-315 plasmacytoma xenograft model, which serves as a preclinical screen for human multiple myeloma, administration of a Tie2 kinase inhibitor resulted in a delay in tumor growth. nih.govresearchgate.net This model involves the intravenous injection of MOPC-315 plasmacytoma cells into BALB/c mice, leading to characteristics that replicate many aspects of the human disease. researchgate.netresearchgate.net The efficacy of the Tie2 inhibitor in this context underscores the role of the Tie2 pathway in supporting the growth of hematological malignancies.

Table 2: Efficacy of Tie2 Kinase Inhibition in a Plasmacytoma Model

| Model | Key Finding | Reference |

|---|---|---|

| MOPC-315 Plasmacytoma Xenograft | Delayed tumor growth. | nih.gov |

Angiosarcomas are aggressive tumors of endothelial origin where the Tie2 receptor is universally expressed. researchgate.net In preclinical studies using the SVR angiosarcoma xenograft model, Tie2 kinase inhibition led to a significant delay in tumor growth. nih.govresearchgate.net Mechanistically, this effect was attributed to an increase in tumor cell apoptosis. researchgate.netnih.gov Furthermore, when the Tie2 kinase inhibitor was combined with a VEGFR inhibitor like sunitinib, the anti-tumor effect was more potent than either agent used as a monotherapy. researchgate.netdntb.gov.ua These findings identify Tie2 antagonism as a promising therapeutic strategy for angiosarcomas. researchgate.netnih.gov

Table 3: Efficacy of Tie2 Kinase Inhibition in an Angiosarcoma Model

| Model | Key Finding | Mechanism | Reference |

|---|---|---|---|

| SVR Angiosarcoma Xenograft | Significant tumor growth delay. | Increased tumor cell apoptosis. | nih.govresearchgate.netnih.gov |

The role of Tie2 has also been investigated in breast cancer. In an MMTV-PyMT orthotopic model, the specific Tie2 inhibitor rebastinib (B1684436) significantly reduced the growth of implanted mammary carcinomas by 75%. This effect was even more pronounced when combined with paclitaxel (B517696), resulting in a 90% reduction in tumor growth. Rebastinib also demonstrated a profound impact on metastasis, reducing the formation of lung metastases by 72% as a single agent and by 93% in combination with paclitaxel.

Table 4: Efficacy of Tie2 Kinase Inhibition in a Breast Cancer Model

| Model | Inhibitor | Key Findings | Reference |

|---|---|---|---|

| MMTV-PyMT Syngeneic Implant | Rebastinib | Reduced primary tumor growth by 75%. | |

| Reduced lung metastasis by 72%. |

The angiopoietin-TIE2 pathway is considered a potential therapeutic target in urothelial carcinoma. The preclinical activity of CEP-11981, a tyrosine kinase inhibitor of TIE2, FGFR1, and VEGFR-1-3, was examined in RT4 human urothelial carcinoma xenografts. Treatment with CEP-11981 resulted in a significant inhibition of xenograft growth compared to controls. Immunohistochemistry of the treated xenografts revealed that while there were no differences in markers for apoptosis or vessel density (cleaved caspase-3 and CD31), the TIE2 receptor itself was significantly down-regulated. This suggests the anti-tumor activity was primarily attributable to the inhibitor's effect on the TIE2 receptor.

Table 5: Efficacy of a TIE2 Inhibitor in Urothelial Carcinoma

| Model | Inhibitor | Key Finding | Reference |

|---|---|---|---|

| RT4 Urothelial Carcinoma Xenograft | CEP-11981 (TIE2/FGFR1/VEGFR-1-3 inhibitor) | Significant inhibition of tumor growth, associated with TIE2 down-regulation. |

Targeting the Tie2 pathway has been explored as a therapeutic strategy for glioblastoma, a highly vascularized tumor. In syngeneic mouse glioma models (SMA-497, SMA-540, and SMA-560), the novel Tie2 inhibitor BAY-826 was evaluated. While a trend toward prolonged survival was noted in the SMA-497 and SMA-540 models, a significant survival benefit was achieved with single-agent treatment in the SMA-560 model. In another study, the multi-kinase inhibitor altiratinib (B612284) (targeting MET/TIE2/VEGFR2) was tested in bevacizumab-resistant glioblastoma xenograft models (GSC11 and GSC17). nih.gov The combination of altiratinib with bevacizumab prolonged survival in these models, suggesting it may help overcome resistance to anti-VEGF therapy. nih.gov

Table 6: Efficacy of Tie2 Kinase Inhibition in Glioma Models

| Model | Inhibitor | Key Finding | Reference |

|---|---|---|---|

| SMA-560 Syngeneic Glioma | BAY-826 | Significant survival benefit as a single agent. | |

| GSC11 & GSC17 Glioblastoma Xenografts | Altiratinib (MET/TIE2/VEGFR2 inhibitor) | Prolonged survival when combined with bevacizumab. | nih.gov |

Influence on Tumor Metastasis and Dissemination

The dissemination of cancer cells from a primary tumor to distant sites is a critical step in metastasis. The Tie2 kinase inhibitor, rebastinib, has been investigated for its role in disrupting this process by targeting key components of the tumor microenvironment.

The Tumor Microenvironment of Metastasis (TMEM) doorway is a specific microanatomical site within the primary tumor that facilitates the entry of cancer cells into the bloodstream, a process known as intravasation researchgate.netmdpi.com. These doorways are a three-cell complex composed of a tumor cell that expresses Mena (an actin-regulatory protein), a perivascular macrophage expressing high levels of Tie2 (Tie2Hi), and a vascular endothelial cell, all in direct and stable contact mdpi.comnih.gov. The Tie2-expressing macrophage plays a crucial role by secreting Vascular Endothelial Growth Factor (VEGF), which transiently increases the permeability of the blood vessel, allowing tumor cells to enter circulation mdpi.com.

Tie2 kinase inhibitor 3, exemplified by the potent and selective inhibitor rebastinib, functions by blocking TIE2 signaling in these specialized macrophages researchgate.netaacrjournals.org. This inhibition prevents the localized vascular opening associated with TMEM doorways, effectively "sealing" these portals for dissemination mdpi.comnih.gov. Preclinical studies in mouse models of breast cancer have demonstrated that rebastinib blocks TMEM doorway function aacrjournals.orgnih.gov. In a murine model of pancreatic adenocarcinoma (PDAC), treatment with rebastinib led to a significant decrease in TMEM doorway-associated vascular opening ssat.com. This mechanism offers a targeted approach to prevent tumor cell intravasation, a critical step in the metastatic cascade mdpi.comencyclopedia.pub. The density of TMEM doorways has been identified as a clinically validated prognostic marker for the risk of distant metastasis in breast cancer patients mdpi.com.

| Parameter | Control Group (µm²) | Rebastinib-Treated Group (µm²) | P-value |

|---|---|---|---|

| TMEM-Associated Vascular Opening (TAVO) | 159.8 ± 26.5 | 22.6 ± 3.5 | < 0.01 |

By blocking the function of TMEM doorways, Tie2 kinase inhibitors effectively reduce the number of cancer cells that successfully enter the bloodstream. Circulating tumor cells (CTCs) are cells that have detached from the primary tumor and are a key prerequisite for the formation of distant metastases nih.gov.

Preclinical studies have consistently shown that treatment with rebastinib leads to a significant reduction in CTC burden researchgate.netaacrjournals.org. In mouse models of breast cancer, rebastinib was shown to inhibit the formation of CTCs researchgate.net. Oral administration of rebastinib in the PyMT syngeneic breast cancer model resulted in a significant reduction in tumor cell intravasation as quantified by CTCs aacrjournals.org. This effect on CTCs has also been observed in clinical settings. A phase Ib study involving patients with HER2-negative metastatic breast cancer found that treatment with rebastinib in combination with chemotherapy resulted in a significant decrease in circulating tumor cells aacrjournals.orgnih.gov. Similarly, in a murine model of pancreatic cancer, rebastinib treatment resulted in fewer disseminated tumor cells in the liver ssat.com.

| Cancer Model | Parameter Measured | Treatment Group | Result vs. Control | Reference |

|---|---|---|---|---|

| PyMT Mammary Carcinoma | Normalized Circulating Tumor Cells (CTCs) | Rebastinib | Significant Reduction (P = 0.004) | researchgate.net |

| Pancreatic Adenocarcinoma | Disseminated Tumor Cells (DTCs) in Liver (DTCs/mm²) | Rebastinib | 11.6 vs. 7.0 | ssat.com |

Combinatorial Research Strategies

The unique mechanism of action of Tie2 kinase inhibitors, particularly their ability to normalize the tumor microenvironment and block dissemination, makes them promising candidates for combination therapies.

Anti-tubulin Agents: Research has shown that while chemotherapies like the anti-tubulin agent paclitaxel can reduce primary tumor size, they may also inadvertently increase the activity of TMEM doorways, potentially promoting cancer cell dissemination aacrjournals.orgdeciphera.com. Combining a Tie2 inhibitor with such agents can counteract this pro-metastatic effect aacrjournals.org.

| Treatment Group | Tumor Growth Reduction vs. Control | Lung Metastasis Reduction vs. Control |

|---|---|---|

| Rebastinib | 75% | 72% |

| Rebastinib + Paclitaxel | 90% | 93% |

Targeting multiple oncogenic pathways simultaneously is a strategy to overcome resistance and enhance therapeutic efficacy. Both the Angiopoietin-Tie2 and the MET signaling pathways are implicated in tumor progression, including angiogenesis, invasion, and metastasis nih.govnih.govresearchgate.net.

The rationale for dual inhibition stems from their distinct but complementary roles in tumor biology. The Ang-Tie2 axis is a critical regulator of vascular stability and inflammation, with Tie2-expressing macrophages promoting tumor cell dissemination mdpi.comnih.gov. The MET pathway, when activated by its ligand HGF, drives tumor cell proliferation, survival, and motility.

Preclinical studies in a metastatic model of clear cell renal cell carcinoma (ccRCC) have explored the combination of an Angiopoietin inhibitor (trebananib) with a MET kinase inhibitor nih.govnih.gov. This dual-pathway blockade resulted in significant inhibition of metastases and prolonged survival nih.govresearchgate.net. The combination treatment altered the tumor microenvironment by reducing the presence of M2-like tumor-promoting macrophages and increasing pericyte coverage on blood vessels, leading to vascular stabilization nih.gov. This vessel normalization is thought to create a less permissive environment for cancer cells to escape into the circulation nih.govnih.gov. These findings suggest that simultaneously targeting both the Angiopoietin-Tie2 and MET pathways could be a clinically effective strategy for certain cancers nih.gov.

Downstream Signaling Pathways and Molecular Interplay

Angiopoietin-Tie2 Signaling Axis Regulation

The Angiopoietin-Tie2 signaling axis is a critical regulator of vascular development, maturation, and quiescence. medchemexpress.com The interaction between angiopoietin ligands and the Tie2 receptor is a finely tuned process that maintains vascular homeostasis. By inhibiting the kinase function of Tie2, Tie2 kinase inhibitor 3 effectively disrupts this regulatory system at its core.

Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2) are the primary ligands for the Tie2 receptor, yet they elicit different, and often opposing, cellular responses. researchgate.net Ang1 is considered a canonical agonist; its binding to Tie2 promotes receptor phosphorylation, which in turn recruits signaling molecules to initiate pathways that support endothelial cell survival and vascular stability. nih.govplos.org Ang2, conversely, acts as a context-dependent partial agonist or antagonist. thermofisher.comnih.gov In many pathological conditions, Ang2 competes with Ang1 for binding to Tie2, thereby inhibiting Ang1-mediated stabilizing signals. researchgate.net

This compound blocks the catalytic activity of the Tie2 receptor. medchemexpress.com Consequently, even when Ang1 binds to the receptor, the downstream signal is not transduced, mimicking an antagonist effect. This inhibition prevents the pro-survival and stabilizing effects of Ang1. Similarly, any potential agonistic activity of Ang2 is also nullified, as the kinase function required for signaling is blocked.

| Ligand | Typical Function | Interaction with Tie2 Receptor | Effect of this compound |

|---|---|---|---|

| Angiopoietin-1 (Ang1) | Agonist | Promotes Tie2 phosphorylation and downstream signaling, leading to vascular stability. nih.gov | Blocks signal transduction despite ligand binding, preventing vascular stabilization. |

| Angiopoietin-2 (Ang2) | Partial Agonist / Antagonist | Competes with Ang1; can weakly activate or block Tie2 depending on the cellular context. researchgate.netnih.gov | Blocks any potential agonistic signaling from Ang2. |

Tie1 is an orphan receptor tyrosine kinase that is structurally related to Tie2 and is also expressed on endothelial cells. medchemexpress.comnih.gov Tie1 does not bind angiopoietins directly but forms heterodimers with Tie2, acting as a key modulator of its signaling. plos.orgnih.gov In its basal state, Tie1 can inhibit Tie2 activation by restricting the access of Ang1 to its binding site on Tie2. plos.orgnih.gov The functional role of Tie1 is complex; it can both negatively and positively regulate Tie2 signaling depending on the physiological context. core.ac.ukjci.org For instance, in certain inflammatory conditions, the cleavage of the Tie1 ectodomain can promote the switch of Ang2 from a Tie2 agonist to an antagonist. researchgate.netnih.govjci.org

The inhibitory action of this compound on the Tie2 receptor is direct, targeting the intracellular kinase domain. medchemexpress.com This mechanism bypasses the regulatory effects imposed by Tie1 at the cell surface. Regardless of whether Tie1 is present or its ectodomain is cleaved, this compound will prevent Tie2 signal transduction by blocking the phosphorylation event necessary to activate downstream pathways.

Activation of Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway

One of the most critical signaling cascades downstream of Tie2 activation is the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway. thermofisher.comresearchgate.net The binding of the p85 subunit of PI3K to the phosphorylated Tie2 receptor is essential for PI3K activity. plos.orgfrontiersin.org This pathway is a central mediator of the cell survival, proliferation, and anti-inflammatory signals transduced by Tie2. plos.orgnih.gov By preventing Tie2 phosphorylation, this compound directly blocks the activation of the PI3K/Akt signaling cascade.

The Ang1-Tie2-PI3K/Akt signaling axis is fundamental for maintaining endothelial cell survival and vascular homeostasis. plos.orgnih.gov Activation of Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins. thermofisher.com Studies using other methods of Tie2 inhibition, such as a soluble Tie2 decoy receptor (Tie2Ex), have demonstrated that blocking Tie2 signaling leads to a rapid decrease in AKT activation in tumor endothelial cells. nih.govnih.gov This reduction in AKT activity is accompanied by an increase in endothelial cell apoptosis, suggesting that the Tie2/Akt pathway is critical for endothelial cell survival. nih.gov Therefore, treatment with this compound is expected to suppress the PI3K/Akt pathway, thereby compromising endothelial cell survival and disrupting vascular stability.

| Condition | Key Molecular Event | Impact on Endothelial Cells | Reference |

|---|---|---|---|

| Active Ang1/Tie2 Signaling | Phosphorylation of Tie2, activation of PI3K/Akt pathway. | Promotes cell survival and vascular homeostasis. | plos.orgnih.gov |

| Tie2 Inhibition (e.g., with Tie2Ex) | Decreased AKT activation. | Increased apoptosis and impaired vascular function. | nih.govnih.gov |

| This compound | Inhibition of Tie2 autophosphorylation. | Blocks PI3K/Akt activation, leading to reduced endothelial cell survival. | medchemexpress.com |

Forkhead Box Protein O1 (FOXO1) is a transcription factor that plays a pivotal role in regulating the expression of genes involved in vascular remodeling, including Ang2. nih.gov The activity of FOXO1 is directly regulated by the PI3K/Akt pathway. nih.gov When Akt is activated by Tie2 signaling, it phosphorylates FOXO1. nih.gov This phosphorylation event leads to the exclusion of FOXO1 from the nucleus, thereby inhibiting its transcriptional activity and promoting a state of vascular quiescence. researchgate.netnih.gov

In situations where Tie2 signaling is antagonized or inhibited, Akt activity is reduced. nih.gov This allows dephosphorylated FOXO1 to remain in the nucleus, where it can drive the transcription of Ang2. nih.gov This creates a positive feedback loop that can promote vascular remodeling and instability. researchgate.netnih.gov By blocking Tie2 kinase activity, this compound prevents Akt-mediated phosphorylation of FOXO1. This leads to increased nuclear localization and transcriptional activity of FOXO1, which can upregulate genes that destabilize the vasculature.

Endothelial Nitric Oxide Synthase (eNOS) is an enzyme responsible for producing nitric oxide (NO) in endothelial cells, a key signaling molecule that regulates vascular tone and health. wikipedia.org The activity of eNOS is also modulated by the PI3K/Akt pathway downstream of Tie2. thermofisher.comfrontiersin.org Ang1-induced activation of Tie2 stimulates the PI3K/Akt pathway, which in turn leads to the phosphorylation and activation of eNOS. thermofisher.com This results in the production of NO, contributing to the vessel-stabilizing effects of Ang1. medchemexpress.com

Inhibition of the Tie2 receptor with this compound would prevent the activation of the downstream Akt pathway. This lack of Akt activation would result in reduced phosphorylation and activation of eNOS, leading to decreased NO production. The diminished NO bioavailability would further contribute to endothelial dysfunction and the loss of vascular homeostasis.

Mitogen-Activated Protein Kinase (MAPK) Pathway Involvement

The MAPK pathway is a critical downstream effector of Tie2 signaling, playing a significant role in mediating cellular responses like proliferation and migration. researchgate.net Activation of Tie2 by its ligand, Angiopoietin-1 (Ang1), has been shown to transiently increase the activation of the MAPK pathway. researchgate.net Adapter proteins such as GRB2 and SHP2 are known to be involved in linking activated Tie2 to the Ras-MAPK cascade. researchgate.netthermofisher.com

Inhibition of Tie2 kinase activity directly impacts this pathway. Studies using small-molecule inhibitors have demonstrated that blocking Tie2 autophosphorylation prevents the subsequent activation of key MAPK components. core.ac.uk For instance, a specific Tie2 inhibitor was shown to completely block Ang1-induced activation of p42/p44 Erk, also known as ERK1/2. core.ac.uk This indicates that the inhibitory effect of the compound was likely mediated through the specific inhibition of the Ang1-triggered Tie2 activation pathway. core.ac.uk

The phosphorylation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) is a key event in the MAPK signaling cascade. Upon stimulation of the Tie2 receptor by Ang1, a noticeable increase in the phosphorylation of ERK1/2 is observed in endothelial cells. core.ac.uk This activation is a direct consequence of the signal transduction initiated by the activated Tie2 receptor.

The application of a Tie2 kinase inhibitor effectively abrogates this response. Research has shown that in the presence of a Tie2 inhibitor, Ang1-induced phosphorylation of p42/p44 ERK is strongly inhibited. core.ac.uk This demonstrates the direct role of Tie2 kinase activity in modulating the ERK1/2 signaling axis. The table below summarizes the effect of a Tie2 inhibitor on the phosphorylation of key signaling molecules.

| Treatment Condition | Phosphorylated Tie2 Level | Phosphorylated ERK1/2 Level | Downstream Effect |

| No Treatment | Baseline | Baseline | Normal cell signaling |

| Ang1 Stimulation | Increased | Increased | Activation of proliferation/migration pathways |

| Tie2 Inhibitor + Ang1 | Baseline / Inhibited | Baseline / Inhibited | Blockade of proliferation/migration signals |

This table is a representation of findings described in scientific literature where Tie2 inhibitors block Ang1-induced phosphorylation. core.ac.uk

Signal Transducer and Activator of Transcription (STAT) Activation

The Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is another important signaling route that can be influenced by Tie2 modulation. While direct phosphorylation of STAT proteins by Tie2 is not the primary mechanism, there is evidence of indirect modulation. Some kinase inhibitors can affect Tie2 signaling by targeting components of the JAK/STAT pathway. scbt.com For example, the inhibitor TG100-115 indirectly modulates Tie-2 by inhibiting JAK2, which in turn interferes with the phosphorylation of STAT3. scbt.com This interference can subsequently affect Tie2 expression or activity, representing an alternative strategy for influencing Tie2 function. scbt.com

Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) Modulation

The NF-κB pathway, a pivotal regulator of inflammation, immunity, and cell survival, is also linked to Tie2 signaling. Research has identified a novel interaction between activated Tie2 and the NF-κB regulatory protein ABIN-2 (A20 binding inhibitor of NF-κB activation-2). thermofisher.comahajournals.org This interaction provides a direct link between the Tie2 receptor and a key regulator of NF-κB activity. ahajournals.org It is suggested that Ang1-mediated activation of Tie2 leads to the recruitment of ABIN-2 to the receptor, which may then permit the activation of its NF-κB inhibitory function. ahajournals.org This mechanism could be central to the anti-inflammatory and vascular protective effects attributed to Tie2 signaling. ahajournals.org Consequently, the inhibition of Tie2 kinase could disrupt this interaction, thereby modulating NF-κB-dependent gene expression.

Cross-Talk with Cell Adhesion Molecules and Integrins (e.g., αvβ3 integrin)

There is significant evidence of cross-talk between the Tie2 receptor and cell adhesion molecules, particularly integrins, which are crucial for cell-matrix interactions, migration, and angiogenesis. nih.gov The Ang/Tie2/integrin axis is considered an attractive target for cancer therapeutics due to the role of Tie2 in activating integrins. nih.govnih.gov

A notable interaction occurs between Tie2 and αvβ3 integrin. nih.gov This cross-talk has been identified as playing a major role in mediating angiogenesis. nih.gov To this end, bi-specific protein inhibitors targeting both Tie2 and αvβ3 integrin have been developed. nih.govnih.gov These dual-target agents have been shown to effectively inhibit endothelial cell adhesion, proliferation, invasion, and tube formation. nih.govnih.gov Furthermore, these bi-specific reagents inhibited downstream signaling by Tie2 more effectively than inhibitors that target Tie2 alone, providing strong evidence for the functional importance of the Tie2–αvβ3 integrin axis in angiogenesis. nih.govnih.gov In contrast, other studies have shown that Tie2 can selectively and constitutively interact with α5β1 integrin, but not with αvβ3, suggesting that the context and specific cellular environment may influence these interactions. rupress.org

| Interacting Molecule | Type of Interaction | Functional Outcome of Crosstalk | Impact of Inhibition |

| αvβ3 integrin | Functional Axis | Mediates angiogenesis, cell adhesion, proliferation | Dual inhibition of Tie2 and αvβ3 enhances anti-angiogenic effects. nih.govnih.gov |

| α5β1 integrin | Constitutive Physical Association | Sensitizes Tie2 activation, promotes cell survival and motility | Not explicitly detailed for this compound, but disruption would affect Ang-1 dependent angiogenesis. rupress.org |

Advanced Methodologies and Research Techniques

Biochemical Assay Development for Kinase Activity

Biochemical assays are fundamental in the initial screening and characterization of kinase inhibitors. They provide a direct measure of the inhibitor's ability to interfere with the enzymatic activity of the target kinase in a controlled, cell-free environment.

Radiometric Kinase Assays (e.g., using [gamma-33P]-ATP)

Radiometric kinase assays are a classic and highly sensitive method for quantifying kinase activity. This technique involves the use of a radiolabeled phosphate (B84403) donor, typically adenosine (B11128) triphosphate (ATP) labeled with phosphorus-33 (B1200453) ([gamma-33P]-ATP). The assay measures the transfer of the radiolabeled phosphate group from [gamma-33P]-ATP to a specific substrate by the kinase.

In the context of Tie2, a recombinant form of the Tie2 kinase domain would be incubated with a suitable substrate and [gamma-33P]-ATP. The reaction mixture is then processed to separate the radiolabeled substrate from the unreacted [gamma-33P]-ATP. The amount of radioactivity incorporated into the substrate, which is directly proportional to the kinase activity, is then quantified using a scintillation counter. When evaluating "Tie2 kinase inhibitor 3," a dose-response curve would be generated by adding varying concentrations of the inhibitor to the assay. This allows for the determination of the IC50 value, which represents the concentration of the inhibitor required to reduce Tie2 kinase activity by 50%.

ADP Detection Assays (e.g., ADP-Glo™ Kinase Assay)

ADP detection assays offer a non-radioactive alternative for measuring kinase activity. The principle behind these assays is the quantification of adenosine diphosphate (B83284) (ADP), a product of the kinase-catalyzed phosphate transfer from ATP to its substrate. The ADP-Glo™ Kinase Assay is a prominent example of this technology.

This luminescent assay is performed in two steps. First, the Tie2 kinase reaction is allowed to proceed for a set period, during which ADP is produced. Subsequently, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a "Kinase Detection Reagent" is introduced, which converts the generated ADP back into ATP. This newly synthesized ATP is then used by a luciferase enzyme to produce light, and the luminescent signal is measured. The intensity of the light is directly proportional to the amount of ADP produced and, therefore, to the Tie2 kinase activity. The potency of "this compound" can be determined by its ability to reduce the luminescent signal in a dose-dependent manner.

Kinetic Analysis of Inhibitor Binding (e.g., dissociation rate constants)

Understanding the kinetics of how an inhibitor binds to its target kinase provides valuable insights into its mechanism of action and its potential duration of effect in vivo. This analysis goes beyond simple potency measurements (IC50) and examines the rates at which the inhibitor associates with (on-rate, k-on) and dissociates from (off-rate, k-off) the kinase. The ratio of these rates (k-off/k-on) determines the equilibrium dissociation constant (Kd), a measure of binding affinity.

A prolonged dissociation rate, often referred to as a long residence time, can lead to a more sustained inhibitory effect. For a compound like "this compound," which is known to compete with ATP for the binding site on Tie2 kinase, kinetic analysis can elucidate the dynamics of this competition. medchemexpress.com Techniques such as surface plasmon resonance (SPR) or biolayer interferometry (BLI) can be employed for this purpose. These methods involve immobilizing the Tie2 kinase on a sensor surface and then flowing the inhibitor over it to measure the real-time association and dissociation.

Cell-Based Assay Systems

While biochemical assays are essential for direct enzyme inhibition studies, cell-based assays are critical for understanding how an inhibitor functions within a more physiologically relevant context. These assays assess the inhibitor's ability to penetrate cell membranes and modulate the Tie2 signaling pathway in living cells.

Phosphorylation Assays (e.g., Cell-Based ELISA for specific phosphorylation sites like Tyr992, Tyr1102, Tyr1108; Western Blot)

The activation of the Tie2 receptor tyrosine kinase is initiated by the binding of its angiopoietin ligands, leading to autophosphorylation of specific tyrosine residues within its intracellular domain. Key phosphorylation sites include Tyr992, Tyr1102, and Tyr1108, which serve as docking sites for downstream signaling molecules. Phosphorylation assays are therefore a direct measure of Tie2 activation in a cellular context.

Cell-Based ELISA: This high-throughput method allows for the quantitative measurement of Tie2 phosphorylation at specific sites. Cells, such as human umbilical vein endothelial cells (HUVECs), which endogenously express Tie2, are seeded in microplates. After treatment with "this compound" and stimulation with an activating ligand like angiopoietin-1 (Ang-1), the cells are fixed and permeabilized. Specific primary antibodies that recognize the phosphorylated forms of Tie2 at Tyr992, Tyr1102, or Tyr1108 are then added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for signal detection. The resulting signal is proportional to the level of phosphorylation at the specific site.

Western Blot: This technique provides a semi-quantitative assessment of protein phosphorylation. Cell lysates from inhibitor-treated and control cells are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for phosphorylated Tie2. This method can visualize the extent of phosphorylation and confirm the findings from ELISA assays.

The ability of "this compound" to block the phosphorylation and signaling of Tie2 is a key aspect of its mechanism. medchemexpress.com

Cell Viability and Proliferation Assays (e.g., Cell Counting Kit-8 (CCK-8))

The Tie2 signaling pathway is known to play a role in endothelial cell survival and proliferation. Therefore, inhibiting this pathway could potentially impact the viability and growth of these cells. Cell viability and proliferation assays are used to assess the cytotoxic or cytostatic effects of a compound.

Cell Migration and Invasion Assays (e.g., HUVEC transwell migration assay)

Cell migration and invasion are fundamental processes in angiogenesis, the formation of new blood vessels. Assays that measure these phenomena are crucial for evaluating the efficacy of anti-angiogenic compounds like Tie2 kinase inhibitors.

The transwell migration assay, often utilizing Human Umbilical Vein Endothelial Cells (HUVEC), is a standard method. In this assay, endothelial cells are placed in the upper chamber of a device, separated by a porous membrane from a lower chamber containing a chemoattractant. The ability of an inhibitor to prevent the cells from migrating through the pores toward the stimulus is quantified, providing a measure of its anti-migratory effect. Disruption of Tie2 signaling through its ligands, such as Angiopoietin-1 (Ang-1), is known to impair endothelial cell migration nih.gov.

While specific transwell assay data for this compound is not prominently available, its effect on cell motility has been demonstrated using a culture wounding assay. In studies with MCF-7 human breast cancer cells, this compound (also referred to as compound 63) significantly reduced KGF-induced cell migration iiarjournals.org. This provides direct evidence of its ability to inhibit cellular motility, a key aspect of both angiogenesis and metastasis.

Table 1: Effect of this compound (Compound 63) on Cell Migration

| Cell Line | Assay Type | Stimulant | Inhibitor Concentration | Result |

|---|

Molecular Biology and Gene Expression Analysis

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)

Quantitative Real-Time PCR (qRT-PCR) is a sensitive technique used to measure changes in gene expression levels following treatment with a compound. This method is employed to understand the downstream molecular consequences of inhibiting the Tie2 pathway.

In a high-throughput screen designed to identify inhibitors of the chromatin remodeler esBAF, this compound (compound 63) was identified as a hit. Its activity was confirmed and quantified using qRT-PCR to measure the transcriptional induction of the Bmi1 gene in mouse embryonic stem cells. google.comnih.govresearchgate.net The study demonstrated a clear dose-dependent response of Bmi1 induction by the compound, validating qRT-PCR as a robust method for assessing its biological activity on gene regulation. nih.govresearchgate.net

This technique is also broadly used to investigate the Tie2 pathway itself. For instance, qRT-PCR has been used to show that siRNA-mediated silencing of Tie2 in endothelial cells leads to the transcriptional upregulation of other angiogenesis-related genes, such as DLL4 and VEGFR2. core.ac.uk

Western Blotting for Protein Expression Levels

Western blotting is a cornerstone technique for examining protein expression and, crucially, their activation state through phosphorylation. For kinase inhibitors, it is the primary method to confirm target engagement and inhibition of downstream signaling cascades. The technique is used to verify the inhibition of receptor autophosphorylation and the phosphorylation of downstream signaling modulators like AKT. acs.org

This compound (compound 63) is a multi-targeted kinase inhibitor, and its activity has been characterized using methods that rely on Western blotting. ekb.eg Studies have shown it potently inhibits not only Tie2 but also other receptor tyrosine kinases such as platelet-derived growth factor receptor (PDGFr), fibroblast growth factor receptor (bFGFr), and epidermal growth factor receptor (EGFr) nih.gov. Its efficacy is demonstrated by its ability to inhibit PDGF-mediated receptor autophosphorylation in various cell lines, an effect measured by detecting the levels of phosphorylated receptor via Western blot nih.gov. The inhibition of Tie2 phosphorylation is the definitive readout for the direct action of this compound on its primary target. ekb.egmedchemexpress.com

Transfection and Gene Overexpression/Knockdown Studies

To validate the function of a specific gene or pathway targeted by a drug, researchers often use transfection-based methods to either overexpress or suppress (knockdown) the target gene. These genetic manipulations help to confirm that the pharmacological effects of an inhibitor are indeed due to its action on the intended target.

In the context of the Tie2 pathway, gene knockdown studies have been particularly informative. The use of RNA interference (siRNA or shRNA) to specifically target and reduce Tie2 expression has been shown to impair tumor angiogenesis and reduce tumor growth. researchgate.netnih.gov For example, silencing Tie2 in endothelial cells via siRNA is sufficient to alter the expression of other key angiogenic genes, effectively driving the cells toward a specific phenotype. core.ac.uk Similarly, the phenotypic knockout of Tie2 in vivo using intradiabodies—a technique involving transfection to express intracellular antibodies—results in significant inhibition of tumor growth and angiogenesis. pnas.orgpnas.org

These studies demonstrate that genetically suppressing the Tie2 pathway mimics the effects of a potent chemical inhibitor. This provides strong validation for the therapeutic strategy of targeting Tie2 and helps to elucidate the specific contributions of the Tie2 pathway to processes like angiogenesis and tumor progression. nih.gov

In Vivo Research Models and Readouts

The ultimate test of a potential therapeutic compound's efficacy is its performance in living organisms. In vivo research models, particularly tumor xenografts in rodents, are critical for evaluating the anti-tumor and anti-angiogenic activity of Tie2 kinase inhibitors.

This compound (compound 63) has been evaluated in vivo using a panel of human tumor xenograft models. In these studies, the compound was administered orally to mice bearing established tumors. The primary readout was tumor growth delay. The research showed that this compound produced a significant tumor growth delay of 10.6 days against the SK-OV-3 ovarian cancer xenograft and also demonstrated activity against the HT-29 colon tumor model nih.gov. These findings confirm that the inhibitor's activity observed in vitro translates to anti-tumor efficacy in a complex biological system.

Table 3: In Vivo Efficacy of this compound (Compound 63)

| In Vivo Model | Tumor Type | Administration Route | Primary Readout | Result |

|---|---|---|---|---|

| Xenograft | SK-OV-3 Ovarian | Oral | Tumor Growth Delay | 10.6 days nih.gov |

Angiogenesis Assays (e.g., Matrigel neovascularization)

To assess the anti-angiogenic properties of Tie2 kinase inhibitors, in vivo models such as the Matrigel plug assay are frequently employed. researchgate.net This assay involves subcutaneously implanting a gel-like substance called Matrigel, which is rich in extracellular matrix proteins, into mice. This matrix provides a scaffold for the formation of new blood vessels.

In studies involving a similar Tie2 kinase inhibitor, this model has been used to quantify the extent of angiogenesis. selleckchem.com The impact of the inhibitor on neovascularization can be visually and quantitatively assessed by examining the infiltration of endothelial cells and the formation of vascular structures within the Matrigel plug. For instance, in a Matrigel mouse model, one Tie2 kinase inhibitor demonstrated a dose-dependent reduction in angiogenesis, with decreases of 41% and 70% observed at different concentrations. selleckchem.com These assays provide critical in vivo evidence of a compound's ability to inhibit the formation of new blood vessels, a key process in tumor growth. selleckchem.com

Tumor Growth and Metastasis Quantification

The efficacy of this compound in controlling tumor progression is evaluated using preclinical tumor models. These often involve implanting cancer cells into immunodeficient mice to form tumors. The subsequent growth of these tumors and the development of metastases are meticulously monitored and quantified.

For example, in a MOPC-315 plasmacytoma xenograft model, a Tie2 kinase inhibitor showed a modest, dose-dependent delay in tumor growth. selleckchem.com Similarly, in a metastatic model of renal cell carcinoma, the dual inhibition of the angiopoietin-TIE2 and MET pathways led to a significant reduction in the size of metastases. nih.gov The quantification of tumor volume over time and the assessment of metastatic burden in various organs are key metrics in these studies. nih.govmedchemexpress.com These evaluations are critical for determining the anti-tumor and anti-metastatic potential of the inhibitor. nih.gov

| Tumor Model | Inhibitor | Key Finding | Reference |

|---|---|---|---|

| MOPC-315 plasmacytoma xenograft | Tie2 kinase inhibitor 1 | Modest dose-dependent delay in tumor growth | selleckchem.com |

| Metastatic renal cell carcinoma | Trebananib and MET Kinase inhibitor | Significant reduction in the size of metastases | nih.gov |

| Athymic nude mice with tumor xenografts | Tie2 kinase inhibitor 1 | Statistically significant reductions in tumor volume | medchemexpress.com |

Immunohistochemistry (IHC) for Vascular Markers (e.g., CD31) and Signaling Pathway Components

Immunohistochemistry (IHC) is an invaluable technique for visualizing the expression and localization of specific proteins within tissue samples. In the context of this compound research, IHC is used to examine markers of vascularization and components of the Tie2 signaling pathway.

CD31, also known as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), is a well-established marker for endothelial cells, which line the inner surface of blood vessels. sysy-histosure.comscirp.org By staining tumor tissue sections with antibodies against CD31, researchers can assess the microvessel density, providing a quantitative measure of angiogenesis. scirp.org Studies have shown a correlation between the expression of Tie2 and CD31 in non-small cell lung carcinomas, suggesting their roles in tumor angiogenesis. nih.gov

IHC can also be used to evaluate the expression of Tie2 itself within the tumor microenvironment, including on endothelial cells and tumor-associated macrophages. nih.gov This allows for an in-depth analysis of how the inhibitor affects the cellular components that are dependent on Tie2 signaling for their function and survival.

Flow Cytometry for Cell Population Analysis (e.g., Tie2+ macrophages)

Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a heterogeneous population. It is particularly useful for identifying and quantifying specific cell subsets based on the expression of cell surface and intracellular proteins.

In the study of this compound, flow cytometry is employed to analyze the populations of immune cells within the tumor microenvironment, with a particular focus on Tie2-expressing macrophages (TEMs). nih.govnih.gov These macrophages are known to play a significant role in promoting tumor angiogenesis and metastasis. nih.gov

By using fluorescently labeled antibodies that specifically bind to Tie2 and other cell surface markers (like CD14 for monocytes/macrophages), researchers can identify and quantify the percentage of TEMs within a sample. nih.govnih.gov This allows for the investigation of how Tie2 kinase inhibitors may alter the number or phenotype of these pro-angiogenic immune cells. nih.gov For instance, studies have used flow cytometry to confirm the expression of Tie2 on isolated monocytes and macrophages. nih.gov

Perspectives and Future Directions in Tie2 Kinase Inhibitor 3 Research

Elucidation of Context-Dependent Signaling Responses

The Angiopoietin-Tie2 signaling axis is not a simple linear pathway but a highly dynamic system whose output is profoundly influenced by the cellular and molecular context. The primary ligand for Tie2, Angiopoietin-1 (Ang1), generally promotes vascular stability. In contrast, Angiopoietin-2 (Ang2) can act as either an agonist or an antagonist depending on the local microenvironment, a phenomenon central to understanding the effects of any Tie2 inhibitor.

Future research on Tie2 kinase inhibitor 3 must systematically investigate how its pharmacological activity is modulated by various biological contexts. Key areas of exploration should include:

Crosstalk with other signaling pathways: The tumor microenvironment is a complex milieu of growth factors. The activity of this compound should be evaluated in the presence of varying concentrations of factors like Vascular Endothelial Growth Factor (VEGF). For instance, Ang2 is known to promote angiogenesis in the presence of VEGF but can induce vascular regression in its absence. Understanding how the inhibitor performs under these different conditions is crucial for identifying patient populations most likely to respond.

Inflammatory Milieu: Inflammation is intricately linked with Tie2 signaling. Pro-inflammatory cytokines can alter the expression of angiopoietins and the responsiveness of endothelial cells. Studies are needed to determine if the efficacy of this compound is enhanced or diminished in inflammatory versus non-inflammatory disease models. This is particularly relevant for cancers with a significant inflammatory component.

Cell-Type Specificity: Tie2 is expressed not only on endothelial cells but also on other cell types within the tumor microenvironment, such as a subset of pro-angiogenic macrophages known as Tie2-expressing macrophages (TEMs). The inhibitory effect of this compound on both endothelial cells and TEMs needs to be dissected. Inhibiting Tie2 on TEMs could provide an additional anti-angiogenic and anti-metastatic effect, representing a significant area for future investigation.

Receptor Heterodimerization: Tie2 can form heterodimers with the orphan receptor Tie1, which modulates its signaling activity. The influence of Tie1 expression levels on the efficacy of this compound is an important, yet under-explored, area that could reveal context-specific sensitivities.

By systematically exploring these variables, researchers can build a comprehensive map of the inhibitor's activity, paving the way for more precise therapeutic applications.

Development of Specific Molecular Probes for Research and Imaging

To fully understand the pharmacodynamics of this compound and the role of Tie2 in disease, the development of specific molecular probes is an essential future step. Currently, the in vivo study of Tie2 activity is hampered by a scarcity of such tools. Molecular probes, derived from a potent inhibitor like this compound, would enable real-time visualization of the receptor in living systems, providing invaluable insights into its expression, localization, and therapeutic engagement.

Future research should focus on two main types of probes:

Fluorescent Probes: The chemical scaffold of this compound could be conjugated with a fluorophore, such as a BODIPY dye, to create a fluorescent probe. This approach has been successfully demonstrated with another Tie2 inhibitor, rebastinib (B1684436), which was labeled with BODIPY TMR to create Reb-TMR. This probe successfully labeled endothelial cells in vivo, demonstrating the feasibility of this strategy. A similar probe derived from this compound could be used for:

In vitro assays: High-resolution imaging of Tie2 on the cell surface and tracking its internalization upon inhibitor binding.

In vivo imaging: Visualizing Tie2 expression in the vasculature of preclinical disease models (e.g., tumors, ischemic tissues) using techniques like intravital microscopy. This would allow for direct assessment of target engagement and help correlate receptor density with therapeutic response.

Radiolabeled Probes for PET/SPECT Imaging: For non-invasive, whole-body imaging, this compound could be labeled with a positron-emitting (e.g., Carbon-11, Fluorine-18) or gamma-emitting radionuclide. Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) imaging using such a tracer would allow for the quantitative assessment of Tie2 expression in deep tissues. This would have significant translational implications:

Patient Stratification: Identifying patients with high Tie2-expressing tumors who are most likely to benefit from therapy.

Pharmacodynamic Monitoring: Confirming that the therapeutic agent is reaching its target and occupying the receptor in vivo, helping to optimize dosing schedules.

Understanding Disease Biology: Mapping the changes in Tie2 expression during disease progression and in response to various treatments.

The development of these molecular probes is a critical step to bridge the gap between preclinical findings and clinical applications, enabling a more mechanistic and personalized approach to targeting the Tie2 pathway.

Investigation of Resistance Mechanisms and Adaptive Responses

A significant challenge in cancer therapy is the development of drug resistance. As with other targeted kinase inhibitors, prolonged treatment with this compound is likely to induce adaptive responses in tumor cells and the surrounding microenvironment, leading to acquired resistance. A forward-looking research agenda must prioritize the identification and characterization of these resistance mechanisms.

Potential mechanisms of resistance can be broadly categorized and should be investigated systematically:

On-Target Alterations: These are genetic changes in the drug's direct target, the Tie2 kinase. Future studies should sequence the TEK gene (which encodes Tie2) in preclinical models that develop resistance to this compound. This could reveal:

Gatekeeper Mutations: Secondary mutations within the ATP-binding pocket of the Tie2 kinase that sterically hinder the binding of the inhibitor without compromising the kinase's enzymatic activity.

Gene Amplification: Increased copy number of the TEK gene, leading to overexpression of the Tie2 protein, which may overwhelm the inhibitor at standard concentrations.

Activation of Bypass Signaling Pathways: Tumor cells can compensate for the inhibition of one signaling pathway by upregulating parallel or downstream pathways. This is a common "off-target" resistance mechanism. Key candidates for investigation include:

VEGF Pathway Upregulation: Increased production of VEGF and activation of VEGFR2 is a well-established mechanism of resistance to anti-angiogenic therapies. The interplay between Tie2 inhibition and potential compensatory VEGF signaling is a critical area of study.

Fibroblast Growth Factor (FGF) and Platelet-Derived Growth Factor (PDGF) Pathways: Upregulation of other pro-angiogenic signaling cascades, such as those driven by FGF or PDGF, could sustain angiogenesis despite Tie2 blockade.

Downstream Effectors: Activation of downstream signaling nodes like the PI3K/Akt or Ras/MAPK pathways through mutations or other mechanisms could render cells independent of upstream Tie2 signaling.

Tumor Microenvironment (TME) Adaptations: The TME plays a crucial role in mediating resistance. Adaptive changes following treatment with this compound could involve:

Stromal Cell Contributions: Cancer-associated fibroblasts (CAFs) can secrete a variety of pro-angiogenic factors that may support vascular growth and reduce dependence on the Ang-Tie2 axis.

Recruitment of Pro-angiogenic Myeloid Cells: The infiltration of alternative pro-angiogenic immune cells, such as certain myeloid-derived suppressor cells (MDSCs), could be a compensatory response to the inhibition of Tie2-expressing macrophages.

Understanding these potential escape routes is paramount for the rational design of second-generation inhibitors and for developing effective combination therapies to prevent or overcome resistance.

Exploration of Novel Therapeutic Combinations

Given the complexity of diseases like cancer, monotherapy with a single targeted agent is often insufficient to achieve durable responses. The future of this compound in a therapeutic setting will almost certainly involve combination strategies designed to attack tumors from multiple angles, enhance efficacy, and overcome resistance. Research into novel therapeutic combinations is a critical path forward.

Several promising combination strategies warrant rigorous preclinical and eventual clinical investigation:

Combination with Anti-VEGF Therapy: This is the most logical and well-supported combination. The Tie2 and VEGF pathways are two of the most critical regulators of angiogenesis. Tumors often develop resistance to anti-VEGF therapy by upregulating the Ang-Tie2 pathway. Therefore, dual blockade of both pathways has a strong scientific rationale. Preclinical studies combining Ang2/Tie2 blockade with VEGF inhibitors have shown superior anti-tumor and anti-angiogenic effects compared to either agent alone. Future studies should specifically evaluate this compound with agents like bevacizumab or small-molecule VEGFR inhibitors (e.g., sunitinib, sorafenib) to determine synergistic effects on tumor growth and vascular normalization.

Combination with Immunotherapy: The tumor microenvironment is often immunosuppressive, and tumor vasculature plays a key role in this process by limiting the infiltration of effector T cells. Normalizing the tumor vasculature can help reverse this immunosuppressive environment. Furthermore, some anti-angiogenic agents have been shown to have direct immunomodulatory effects. Combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies) could create a powerful synergy, simultaneously targeting tumor angiogenesis and unleashing an anti-tumor immune response.

Combination with Other Targeted Therapies: As resistance mechanisms are elucidated, combinations with inhibitors targeting specific bypass pathways (e.g., MET, FGFR) will become a rational strategy for patients who relapse on Tie2 inhibitor monotherapy.

The table below summarizes preclinical findings for combination therapies involving the Tie2 inhibitor rebastinib, which serves as a strong rationale for similar investigations with this compound.

| Combination Agent | Preclinical Model | Observed Effects | Reference |

|---|---|---|---|

| Paclitaxel (B517696) | PyMT Syngeneic Mouse Breast Cancer | Significantly decreased lung metastases compared to either agent alone; enhanced reduction in primary tumor growth. | |

| Eribulin (B193375) | PyMT Mouse Model (Adjuvant Setting) | Significantly extended survival post-tumor resection compared to eribulin alone. |

Translational Research Implications in Pre-clinical Disease Models

The ultimate goal of developing a compound like this compound is its successful translation into a clinical therapeutic. Rigorous evaluation in preclinical disease models is the foundational step in this process. Future research must employ a range of in vivo models to fully characterize the inhibitor's efficacy, identify potential applications, and generate the data necessary to support clinical development.

While specific in vivo data for this compound is not extensively published, the performance of other small-molecule Tie2 inhibitors in various models provides a clear roadmap for future translational studies.

Angiogenesis Models: The anti-angiogenic potential of this compound can be quantified using established models. The Matrigel plug assay is a standard method to assess the formation of new blood vessels in vivo. For instance, a related compound, Tie2 kinase inhibitor 1, demonstrated a significant, dose-dependent reduction of angiogenesis in this model. Similar experiments are crucial to confirm and quantify the anti-angiogenic activity of this compound.

Oncology Models: The primary therapeutic target for anti-angiogenic agents is cancer. The efficacy of this compound should be tested in various preclinical cancer models:

Xenograft Models: Human tumor cells are implanted into immunodeficient mice. These models are useful for assessing the direct impact of the inhibitor on tumor growth and the tumor vasculature. For example, Tie2 kinase inhibitor 1 showed a modest dose-dependent delay in tumor growth in a MOPC-315 plasmacytoma xenograft model. The potent Tie2 inhibitor rebastinib has been extensively studied in breast cancer and pancreatic neuroendocrine tumor models, where it not only reduced primary tumor volume but also significantly inhibited metastasis.

Syngeneic and Genetically Engineered Mouse Models (GEMMs): These models, which have a competent immune system, are essential for studying the interplay between the inhibitor, the tumor, and the host immune response. They are particularly important for evaluating combinations with immunotherapy.

Ocular Disease Models: The Ang-Tie2 pathway is implicated in pathological retinal and choroidal neovascularization, which characterize diseases like wet age-related macular degeneration (AMD) and diabetic retinopathy. Preclinical models of these conditions, such as the laser-induced choroidal neovascularization (CNV) model, would be appropriate for evaluating the potential of this compound in ophthalmology.

The table below summarizes key findings from preclinical models for other Tie2 inhibitors, highlighting the types of data that are critical to generate for this compound.

| Inhibitor | Preclinical Model | Key Findings | Reference |

|---|---|---|---|

| Tie2 kinase inhibitor 1 | Matrigel Plug Angiogenesis Assay | Reduced angiogenesis by 41% (25 mg/kg) and 70% (50 mg/kg). | |

| Tie2 kinase inhibitor 1 | MOPC-315 Plasmacytoma Xenograft | Modest, dose-dependent delay in tumor growth. | |

| Rebastinib | PyMT Mammary Carcinoma | Reduced lung metastases by 72% (monotherapy) and 93% (with paclitaxel). Reduced primary tumor volume. | |

| Rebastinib | Rip1-Tag2 Pancreatic Neuroendocrine Tumor (PNET) | Reduced liver metastasis and infiltration of Tie2+ macrophages. | |

| BAY-826 | Syngeneic Mouse Glioma Models (SMA-560) | Synergistic prolongation of survival when combined with irradiation. |

Successful translation will depend on demonstrating robust, reproducible efficacy in these and other relevant disease models, thereby building a strong case for the clinical investigation of this compound.

Q & A

Q. What experimental models are suitable for evaluating Tie2 kinase inhibitor 3's anti-angiogenic effects?

To assess anti-angiogenic activity, use the Matrigel plug assay in mice, where inhibitor-treated samples show 41–70% reduction in vascularization at 25–50 mg/kg (i.p., twice daily) . The rat corneal micropocket angiogenesis model is also effective, as demonstrated by inhibition of basic fibroblast growth factor (bFGF)-induced neovascularization using Tie2-targeting agents . For tumor studies, the MOPC-315 plasmacytoma xenograft model reveals dose-dependent delays in tumor growth, with this compound administered intraperitoneally .

Q. How is the selectivity of this compound determined against related kinases?

Perform kinase panel profiling to compare IC50 values across targets. This compound exhibits >200-fold selectivity over p38 (IC50 = 50 µM) and >10-fold specificity against VEGFR2, VEGFR3, and PDGFR1β . Use recombinant kinase assays with ATP concentrations approximating physiological levels (e.g., 10 µM) to validate competitive inhibition at the ATP-binding site .

Q. What methodologies confirm this compound's mechanism of action in vitro?

- Kinase activity assays : Measure inhibition of Tie2 autophosphorylation using recombinant kinase domains. The IC50 for Tie2 is 250 nM .

- Cellular assays : Evaluate phospho-Tie2 levels in endothelial cells (e.g., HUVECs) via Western blotting. This compound reduces ligand-induced Akt and ERK activation .

- Apoptosis modulation : Assess staurosporine-induced apoptosis rescue in NIH 3T3 cells expressing chimeric Tie2 receptors .

Advanced Research Questions

Q. How can structural insights guide optimization of this compound?

The inhibitor’s imidazole-pyridine core and 4-(methylsulfinyl)phenyl group mediate ATP-binding site interactions, as inferred from its similarity to ATP-competitive inhibitors . Molecular docking studies using Tie2’s crystal structure (PDB: 2O8V) reveal that the C-terminal autoinhibitory domain displacement enhances kinase activity, suggesting that inhibitors stabilizing this conformation may improve efficacy .

Q. How do discrepancies arise between cellular and enzymatic IC50 values, and how are they resolved?

Cellular IC50 values (e.g., 232 nM in HEL cells) often differ from enzymatic assays (250 nM) due to cell permeability , off-target effects , or microenvironmental factors like pH and protein binding . To resolve discrepancies: